molecular formula C36H24N2 B1591911 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline CAS No. 96710-07-5

4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline

Cat. No. B1591911
CAS RN: 96710-07-5
M. Wt: 484.6 g/mol
InChI Key: PPDYSQZUNLCLKO-UHFFFAOYSA-N
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Description

4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is an organic compound with the formula C30H20N2. It belongs to the class of biphenyl derivatives and is used in various applications, including organic electronic light-emitting devices .


Synthesis Analysis

The synthesis of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline involves a two-step process. First, nitrobenzene is converted to 1,2-diphenylhydrazine, which is then rearranged to form 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline .


Molecular Structure Analysis

The molecular formula of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is C30H20N2, and its molar mass is approximately 266.42 g/mol. The compound appears as a grayish-yellow, reddish-gray, or white crystalline powder .

Scientific Research Applications

Electronic and Photophysical Properties

One of the primary applications of 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline derivatives is in the field of electronic materials, particularly in organic light-emitting diodes (OLEDs) and other photophysical devices. These compounds are known for their high thermal stability, large electron mobility, and excellent n-doping ability, making them suitable for use in OLEDs to enhance device efficiency and stability (Bin et al., 2020). Additionally, the coordination chemistry involving these derivatives has been utilized in developing high relaxivity contrast agents for magnetic resonance imaging, indicating their utility in biomedicine for imaging and diagnostic purposes (Paris et al., 2006).

DNA Interaction and Anticancer Activity

These derivatives have also shown promising applications in biochemistry, particularly in the study of DNA interactions. Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline have been investigated for their ability to bind to DNA and demonstrate significant biological activity against certain cancer cell lines (Brodie et al., 2004). This opens up potential avenues for the development of novel anticancer drugs.

Environmental Sensing and Catalysis

Furthermore, the electrochemical properties of these compounds have been exploited for environmental sensing, particularly in the selective recognition of copper ions and hydrogen peroxide sensing. The ability of these compounds to undergo selective interactions makes them suitable for the development of sensitive and selective sensors for environmental monitoring (Gayathri et al., 2014).

Ligand Design for Metal Complexation

The structural flexibility and electronic properties of these derivatives also make them ideal ligands for complexation with various metal ions. This has implications in catalysis, where these complexes can facilitate a range of chemical transformations, and in the development of new materials with tailored electronic and optical properties (Xiao et al., 2014).

Future Directions

Research on the applications and potential uses of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline continues, especially in the field of organic electronics and materials science .

properties

IUPAC Name

4,7-bis(4-phenylphenyl)-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)31-21-23-37-35-33(31)19-20-34-32(22-24-38-36(34)35)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDYSQZUNLCLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=C(C=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609010
Record name 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline

CAS RN

96710-07-5
Record name 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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